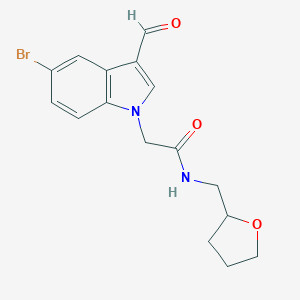
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as BRD3308, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for scientific research.
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation and tumor growth. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has been found to have potent anti-inflammatory effects, including the inhibition of cytokine production and the suppression of NF-κB signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments is its potent and specific inhibitory activity against COX-2, which makes it an attractive target for studying the role of this enzyme in various diseases. However, one limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide, including the development of more potent and selective inhibitors, the exploration of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosing and administration strategies for this compound in clinical settings.
Métodos De Síntesis
The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide involves several steps, including the condensation of 5-bromoindole-3-carbaldehyde with tetrahydro-2-furanylmethylamine, followed by the addition of acetic anhydride. The resulting product is then purified through column chromatography to yield the final compound.
Aplicaciones Científicas De Investigación
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and infectious diseases. In particular, this compound has been found to have potent anti-inflammatory and anti-tumor activities, making it an attractive target for drug development.
Propiedades
Fórmula molecular |
C16H17BrN2O3 |
|---|---|
Peso molecular |
365.22 g/mol |
Nombre IUPAC |
2-(5-bromo-3-formylindol-1-yl)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H17BrN2O3/c17-12-3-4-15-14(6-12)11(10-20)8-19(15)9-16(21)18-7-13-2-1-5-22-13/h3-4,6,8,10,13H,1-2,5,7,9H2,(H,18,21) |
Clave InChI |
BUHMSNYVUYCBKL-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
SMILES canónico |
C1CC(OC1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)